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Cat. No.: B1339051 Get Quote

This guide provides an in-depth exploration of the spectroscopic characterization of

dimethylphenylphosphine borane (DMРРB), a compound of significant interest in synthetic

chemistry and drug development. As a stable and versatile phosphine-borane adduct, a

thorough understanding of its spectral properties is crucial for researchers and scientists in

confirming its synthesis, assessing its purity, and understanding its chemical behavior. This

document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, grounded in established scientific principles and

experimental best practices.

Introduction to Dimethylphenylphosphine Borane
Dimethylphenylphosphine borane is an air- and moisture-stable complex formed between

the Lewis basic dimethylphenylphosphine and the Lewis acidic borane (BH₃). The formation of

the P–B donor-acceptor bond effectively protects the lone pair of electrons on the phosphorus

atom from oxidation, making it a convenient and safer alternative to handling the free

phosphine, which is susceptible to oxidation.[1] This stability allows for its use in a variety of

chemical transformations where the controlled release of the phosphine is desired. Its

applications span from being a precursor to phosphine ligands in catalysis to its use in the

synthesis of more complex molecules in medicinal chemistry.

A comprehensive spectroscopic analysis is the cornerstone of its characterization, providing

unambiguous evidence of its structure and purity. This guide will delve into the nuances of its
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NMR, IR, and MS spectra, offering insights into the interpretation of the data and the underlying

chemical principles.

Synthesis and Experimental Protocols
The synthesis of dimethylphenylphosphine borane is typically achieved through the reaction

of dimethylphenylphosphine with a borane source, such as borane-tetrahydrofuran complex

(BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). The reaction is generally

straightforward and proceeds with high yield.

Synthesis of Dimethylphenylphosphine Borane
Materials:

Dimethylphenylphosphine

Borane-tetrahydrofuran complex (1 M solution in THF)

Anhydrous diethyl ether

Anhydrous hexane

Schlenk flask and standard Schlenk line equipment

Magnetic stirrer and stir bar

Protocol:

Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylphenylphosphine (1

equivalent) in anhydrous diethyl ether in a Schlenk flask.

Cool the solution to 0 °C using an ice bath.

Slowly add a 1 M solution of borane-tetrahydrofuran complex (1 equivalent) dropwise to the

stirred solution of the phosphine.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.
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Remove the solvent under reduced pressure to obtain a crude product.

The product can be purified by recrystallization from a suitable solvent system, such as

diethyl ether/hexane, to yield dimethylphenylphosphine borane as a white crystalline

solid.

Diagram of Synthetic Workflow:

Dimethylphenylphosphine
in Diethyl Ether

Reaction at 0 °C to RT

BH3-THF Complex

Solvent Removal Recrystallization Dimethylphenylphosphine
Borane

Click to download full resolution via product page

Caption: Synthetic workflow for dimethylphenylphosphine borane.

Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for dimethylphenylphosphine
borane. While a complete, published dataset for this specific molecule is not readily available

in a single source, the data presented here is a composite representation based on the known

spectral characteristics of closely related phosphine-borane adducts and the constituent parts

of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of

dimethylphenylphosphine borane, providing detailed information about the ¹H, ¹³C, ³¹P, and

¹¹B nuclei.

Table 1: Representative NMR Spectroscopic Data for Dimethylphenylphosphine Borane
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H 7.70 - 7.40 m -
Phenyl protons

(C₆H₅)

1.65 d ²JP-H ≈ 10
Methyl protons

(P-(CH₃)₂)

1.50 - 0.50 br q ¹JB-H ≈ 96
Borane protons

(BH₃)

¹³C ~135 (ipso) d ¹JP-C ≈ 50
Phenyl carbon

(C₁)

~130 (ortho) d ²JP-C ≈ 10
Phenyl carbons

(C₂, C₆)

~128 (meta) d ³JP-C ≈ 7
Phenyl carbons

(C₃, C₅)

~132 (para) s -
Phenyl carbon

(C₄)

~15 d ¹JP-C ≈ 35
Methyl carbons

(P-CH₃)

³¹P ~ +15 to +25 br q ¹JP-B ≈ 50-60 P-BH₃

¹¹B ~ -35 to -45 q ¹JB-H ≈ 96 P-BH₃

The ¹H NMR spectrum provides information about the proton environments in the molecule.

Phenyl Protons: The protons on the phenyl group typically appear as a complex multiplet in

the aromatic region (δ 7.40-7.70 ppm).

Methyl Protons: The six equivalent protons of the two methyl groups attached to the

phosphorus atom appear as a doublet due to coupling with the ³¹P nucleus (spin I = 1/2). The

typical two-bond P-H coupling constant (²JP-H) is around 10 Hz.
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Borane Protons: The three protons of the borane group are coupled to the ¹¹B nucleus (spin I

= 3/2), resulting in a characteristic 1:1:1:1 quartet. Due to quadrupolar relaxation of the ¹¹B

nucleus, this signal is often broad. The one-bond B-H coupling constant (¹JB-H) is typically

around 96 Hz. These protons may also show coupling to the ³¹P nucleus.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Phenyl Carbons: The phenyl carbons show distinct signals, with their chemical shifts and

multiplicities influenced by their proximity to the phosphorus atom. The ipso-carbon (directly

attached to P) exhibits a large one-bond P-C coupling (¹JP-C). The ortho-, meta-, and para-

carbons show progressively smaller two-, three-, and four-bond couplings, respectively.

Methyl Carbons: The carbons of the two methyl groups appear as a doublet due to one-bond

coupling with the phosphorus atom (¹JP-C).

³¹P NMR is a highly diagnostic technique for phosphine-containing compounds.

Chemical Shift: The coordination of borane to the phosphine causes a significant downfield

shift in the ³¹P chemical shift compared to the free phosphine. For dimethylphenylphosphine,

the free phosphine resonates at approximately -46 ppm, while the borane adduct is expected

in the range of +15 to +25 ppm.

Coupling: The ³¹P nucleus couples to the adjacent ¹¹B nucleus. Due to the quadrupolar

nature of ¹¹B, the signal often appears as a broad quartet, although in some cases, it may be

a broad singlet if the coupling is not well-resolved. The one-bond P-B coupling constant (¹JP-

B) is typically in the range of 50-60 Hz. The signal will also be coupled to the protons of the

methyl groups and the borane, which can be confirmed by proton-coupled and decoupled

experiments.

¹¹B NMR provides direct information about the boron center.

Chemical Shift: The ¹¹B chemical shift for a tetracoordinate boron in a phosphine-borane

adduct is typically found in the upfield region, around -35 to -45 ppm, relative to BF₃·OEt₂.

Coupling: The ¹¹B signal appears as a quartet due to coupling with the three attached

protons (¹JB-H ≈ 96 Hz). It will also exhibit coupling to the ³¹P nucleus, which may result in a

doublet of quartets or a broader, less resolved multiplet.
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Diagram of NMR Analysis Workflow:

DMPPB Sample in
NMR Solvent (e.g., CDCl3)

NMR Spectrometer

1H NMR 13C NMR 31P NMR 11B NMR

Data Processing
and Interpretation

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis of DMPPB.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.

Table 2: Representative IR Absorption Bands for Dimethylphenylphosphine Borane
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2980, ~2910 Medium Aliphatic C-H stretch (methyl)

~2360 Strong B-H stretch

~1435 Strong P-C (phenyl) stretch

~1100 Strong B-H deformation

~915 Strong P-C (methyl) stretch

~740, ~690 Strong
Aromatic C-H out-of-plane

bend

B-H Vibrations: The most characteristic feature in the IR spectrum of a phosphine-borane

adduct is the strong absorption band corresponding to the B-H stretching vibrations, which

typically appears around 2360 cm⁻¹. The B-H deformation modes are also observable at

lower wavenumbers.

P-C and C-H Vibrations: The spectrum will also show absorptions corresponding to the

aromatic and aliphatic C-H stretching and bending modes, as well as the P-C stretching

vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and confirming the elemental

composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Under EI-MS conditions, the molecular ion peak ([M]⁺) for dimethylphenylphosphine borane
(C₈H₁₄BP) at m/z ≈ 152 may be observed. However, phosphine-borane adducts can be

somewhat fragile in the gas phase, and fragmentation is common. A prominent fragmentation

pathway involves the loss of the borane group (BH₃), leading to a strong peak corresponding to

the dimethylphenylphosphine cation at m/z = 138. Further fragmentation of the phosphine

moiety can also be observed.[2]
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High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental

composition of the molecular ion or key fragments with high accuracy.

Conclusion
The spectroscopic characterization of dimethylphenylphosphine borane through a

combination of multinuclear NMR, IR, and MS techniques provides a comprehensive and

unambiguous confirmation of its structure and purity. The key spectral features, including the

characteristic P-B and B-H couplings in NMR, the strong B-H stretching band in IR, and the

molecular ion or characteristic fragment peaks in MS, serve as reliable diagnostic tools for

researchers. This guide provides a foundational understanding of these techniques and their

application to this important chemical entity, empowering scientists in their research and

development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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